molecular formula C8H5FN2O2 B11910145 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B11910145
M. Wt: 180.14 g/mol
InChI Key: GKOUATLXUKRJMX-UHFFFAOYSA-N
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Description

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 6th position and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable scaffold in various research and industrial applications .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-4-11-5(1-2-10-11)3-6(7)8(12)13/h1-4H,(H,12,13)

InChI Key

GKOUATLXUKRJMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)F)C(=O)O

Origin of Product

United States

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